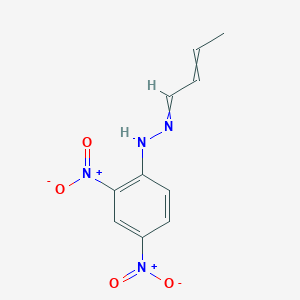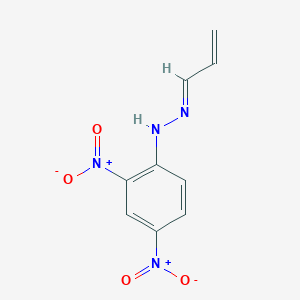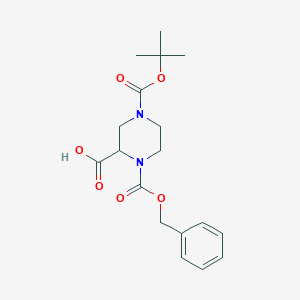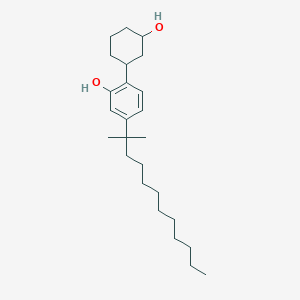
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol, also known as CP 55,940, is a synthetic cannabinoid receptor agonist. It was first synthesized in the 1980s by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs. CP 55,940 is a potent and selective agonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system.
Mécanisme D'action
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 exerts its effects by binding to and activating the CB1 cannabinoid receptor, which is primarily found in the central nervous system. This receptor is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood modulation. Activation of the CB1 receptor by 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 has been found to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and the modulation of neurotransmitter release. It has also been shown to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 for laboratory experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a highly controlled manner. However, the use of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 and other synthetic cannabinoids. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and potency. Another area of research is the identification of new therapeutic applications for these compounds, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. It exerts its effects by binding to and activating the CB1 cannabinoid receptor, and has been found to have a wide range of biochemical and physiological effects. While the use of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise, there are many potential future directions for research on this and other synthetic cannabinoids.
Méthodes De Synthèse
The synthesis of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 involves several steps, including the condensation of 2-cyclohexanone with 3-(1,1-dimethylheptyl)phenol, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have potent analgesic and anti-inflammatory effects in animal models, and has shown promise as a treatment for conditions such as multiple sclerosis, neuropathic pain, and epilepsy.
Propriétés
Numéro CAS |
132296-13-0 |
|---|---|
Nom du produit |
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol |
Formule moléculaire |
C25H42O2 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
2-(3-hydroxycyclohexyl)-5-(2-methyldodecan-2-yl)phenol |
InChI |
InChI=1S/C25H42O2/c1-4-5-6-7-8-9-10-11-17-25(2,3)21-15-16-23(24(27)19-21)20-13-12-14-22(26)18-20/h15-16,19-20,22,26-27H,4-14,17-18H2,1-3H3 |
Clé InChI |
KSCXLGMGWOMHOK-RBBKRZOGSA-N |
SMILES isomérique |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
SMILES canonique |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



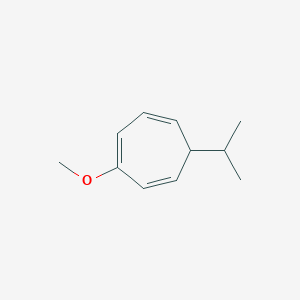
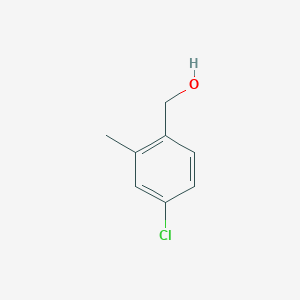
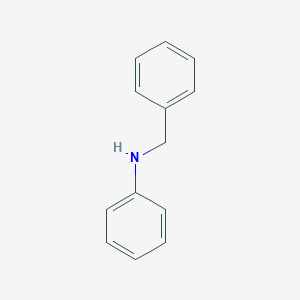
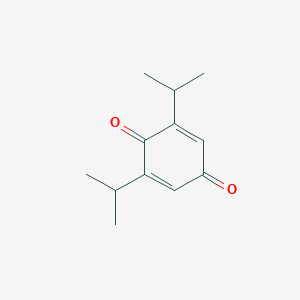
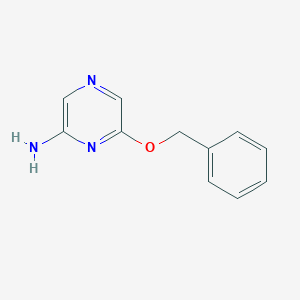
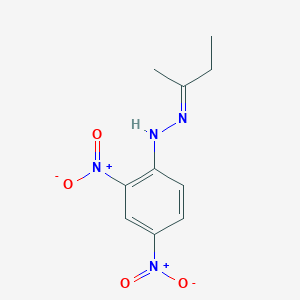
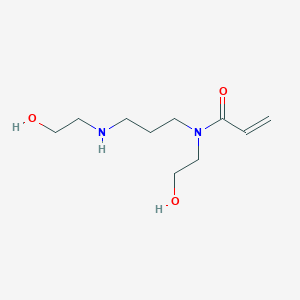
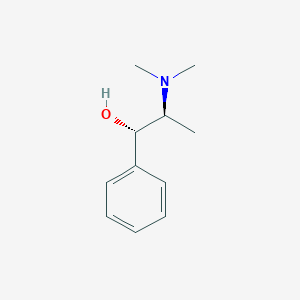
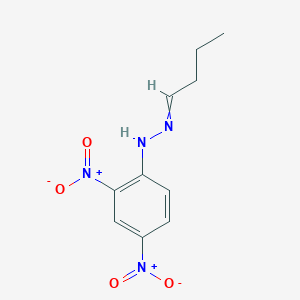
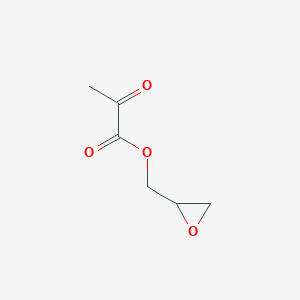
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
